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Compound of Interest

2-Bromo-N-
Compound Name:

(hydroxymethyl)acetamide
CAS No.: 71990-02-8

Cat. No.: B144429

Get Quote

Executive Summary

2-Bromo-N-(hydroxymethyl)acetamide (Structure: Br-CH2-CO-NH-CH2-OH) is a
functionalized amide characterized by a reactive alpha-bromo group and a labile N-
hydroxymethyl (N-methylol) moiety. While often utilized as a reactive intermediate in organic
synthesis or as a biocide precursor (releasing formaldehyde), its solubility behavior is governed
by the competing effects of its hydrophilic amide/hydroxyl groups and the lipophilic bromo-alkyl
chain.

This guide provides a predictive solubility profile based on Structure-Property Relationships
(SPR), experimental protocols for accurate determination, and critical stability warnings
regarding hydrolysis in aqueous media.

Physicochemical Profile

Understanding the molecular architecture is essential for predicting solvent interactions.
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Property Data / Descriptor

Chemical Name 2-Bromo-N-(hydroxymethyl)acetamide
CAS Number 71990-02-8 (Reference)

Molecular Formula CsHeBrNO2

Molecular Weight 167.99 g/mol

] Amide (-CONH-), Hydroxy! (-OH), Alkyl Bromide
Functional Groups

(C-Br)
Polarity High (Due to H-bond donor/acceptor sites)
LogP (Predicted) ~-0.5 to 0.5 (Amphiphilic, leaning hydrophilic)

Structural Analysis|[2]

o Hydrophilic Domain: The N-hydroxymethyl amide group (-CONH-CH2-OH) is highly polar
and capable of extensive hydrogen bonding (both as donor and acceptor), strongly favoring
solubility in water and alcohols.

o Lipophilic/Reactive Domain: The bromoacetyl group (Br-CH2-CO-) adds some lipophilic
character but is primarily an electrophilic site (alkylating agent).

Solubility Profile & Solvent Selection

Note: Values below are derived from Structure-Property Relationships (SPR) and comparative
data with 2-Bromoacetamide and N-Hydroxymethylacetamide.

Solubility Matrix
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Solvent Class

Specific Solvents

Solubility Mechanism of

Prediction Action

Aqueous

Water (pH 7), Buffer
(PBS)

Strong H-bonding with
) water molecules.
High (>50 mg/mL) ] ]
Warning: Hydrolysis

risk (see Section 4).

Polar Protic

Methanol, Ethanol,

Isopropanol

Solvation of
hydroxyl/amide

High groups via H-bonding.
Preferred for stock

solutions.

Polar Aprotic

DMSO, DMF, DMAc

Dipole-dipole

interactions stabilize
Very High ]

the amide backbone.

Ideal for reactions.

Dipolar Aprotic

Acetonitrile, Acetone

Good solubility;

acetone may react
Moderate to High with the N-methylol
group (acetal

formation).

Chlorinated

Dichloromethane
(DCM), Chloroform

Soluble due to polar
Moderate nature, but less

efficient than alcohols.

Non-Polar

Hexane, Heptane,

Toluene

Lack of polar
interactions;

Low / Insoluble ]
compound is too polar

for these solvents.

Solvent Recommendations by Application

¢ Analytical Standards (HPLC): Use Acetonitrile or Methanol (freshly prepared). Avoid water for

long-term storage to prevent hydrolysis.
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e Synthetic Reactions:DMF or DMSO are recommended for nucleophilic substitutions involving
the bromine atom.

» Extraction/Work-up:Ethyl Acetate is a suitable solvent for extracting the compound from
agueous layers, though efficiency may vary.

Stability & Hydrolysis (Critical)

Researchers must distinguish between solubility and stability. N-hydroxymethyl amides are
chemically labile in agueous solution. They exist in an equilibrium with the parent amide and
formaldehyde.

Hydrolysis Pathway

In water, 2-Bromo-N-(hydroxymethyl)acetamide undergoes reversible hydrolysis:
e High pH (Basic): Accelerates decomposition and release of formaldehyde.
e Low pH (Acidic): Catalyzes condensation or further degradation.

o Implication: "Aqueous solubility” measurements may actually measure a mixture of the
starting material, 2-bromoacetamide, and formaldehyde.

Aqueous
Equilibrium

Click to download full resolution via product page

Dissolution in H20

2-Bromo-N-(hydroxymethyl)acetamide
(Soluble)

__Hydrolysis (pH/Temp dependent) _ [BR=0 et et SR e [
. (Decomposition Products)
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Figure 1: Hydrolysis equilibrium in aqueous media. The compound may decompose into 2-
bromoacetamide and formaldehyde.

Experimental Protocol: Solubility Determination

To accurately determine the solubility without degradation interference, a kinetic solubility
approach using HPLC is recommended over simple gravimetric analysis.
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Protocol: Kinetic Solubility via HPLC

Objective: Determine the saturation limit in a specific solvent while monitoring stability.

Preparation:

o Weigh 10 mg of 2-Bromo-N-(hydroxymethyl)acetamide into a 1.5 mL microcentrifuge
tube.

o Add 100 pL of the target solvent (e.g., Water, Methanol).

Equilibration:
o Vortex for 1 hour at 25°C.

o If fully dissolved, add more solid until saturation (precipitate remains).

Separation:
o Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

o Filter the supernatant through a 0.22 um PTFE filter.

Quantification (HPLC-UV):

o Column: C18 Reverse Phase (e.g., Agilent Zorbax, 150mm x 4.6mm).

o Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 5% B to 95% B.
o Detection: UV at 210 nm (Amide absorption).

o Note: Look for two peaks if hydrolysis has occurred (Peak 1: Formaldehyde/Solvent front;
Peak 2: 2-Bromoacetamide; Peak 3: Intact Parent).

e Calculation:

o Compare peak area of the saturated supernatant against a standard curve prepared in an
inert solvent (e.g., anhydrous Acetonitrile).
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Figure 2: Step-by-step workflow for determining kinetic solubility.

Safety & Handling

Alkylating Agent: The alpha-bromo ketone motif makes this compound a potent alkylating
agent. It can react with DNA and proteins.

Formaldehyde Release: In aqueous solution or upon metabolism, it releases formaldehyde,
a known carcinogen and sensitizer.

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid generating dust.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b144429/docs?utm_src=pdf-body-img#technical-guide-solubility-profile-of-2-bromo-n-hydroxymethyl-acetamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144429?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

References

* BenchChem. (2025).[1] 2-Bromoacetamide synthesis and purification methods. Retrieved
from

¢ Splendid Lab. (2025).[2] 2-Bromo-N-(hydroxymethyl)acetamide Product Catalog (CAS
71990-02-8).[3] Retrieved from

e PubChem. (2025).[4] Compound Summary: N-Hydroxymethylacetamide (CAS 625-51-4).
Retrieved from

¢ Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromoacetamide. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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